N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by functionalization at various positions. The synthesis may involve:
Condensation Reactions: Initial formation of the pyrazole ring through condensation of hydrazines with 1,3-diketones.
Alkylation: Introduction of the butan-2-yl group via alkylation reactions.
Fluoroethylation: Incorporation of the 2-fluoroethyl group using fluoroethylating agents.
Amination: Final amination step to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Benzimidazoles: Another class of heterocyclic compounds with significant pharmacological activities.
Uniqueness
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C14H22FN5 |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H22FN5/c1-4-11(2)20-13(5-7-17-20)9-16-14-10-18-19(8-6-15)12(14)3/h5,7,10-11,16H,4,6,8-9H2,1-3H3 |
InChI Key |
TXISOLAXZSKPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=C(N(N=C2)CCF)C |
Origin of Product |
United States |
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